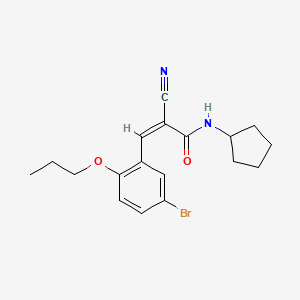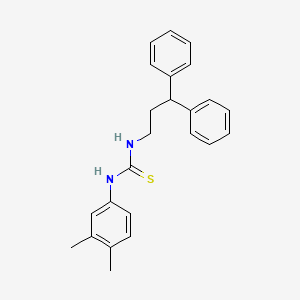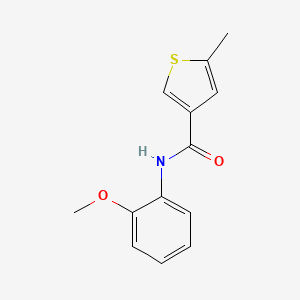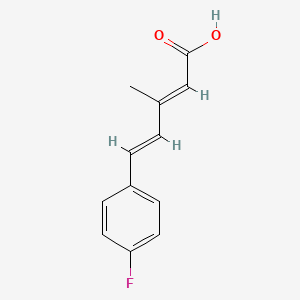![molecular formula C23H31NO4 B4696792 2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate](/img/structure/B4696792.png)
2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate
Übersicht
Beschreibung
2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate, also known as PBMEF, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. PBMEF is a furoate ester that belongs to the class of compounds known as β-adrenergic receptor agonists. In
Wirkmechanismus
2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate is a β-adrenergic receptor agonist, which means that it binds to and activates β-adrenergic receptors in the body. These receptors are found in various tissues, including the heart, lungs, and smooth muscles. When activated, they increase the production of cyclic adenosine monophosphate (cAMP), which in turn activates various enzymes and pathways in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate are primarily due to its activation of β-adrenergic receptors. These effects include increased heart rate, increased force of contraction of the heart muscle, relaxation of the smooth muscles in the airways, and increased production of cAMP.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate for lab experiments is its relatively simple synthesis method. It can be synthesized using commercially available reagents and equipment. Another advantage is its well-studied mechanism of action, which makes it a useful tool for studying the β-adrenergic receptor pathway.
One limitation of 2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate for lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. Another limitation is its relatively narrow range of applications, as it primarily targets the β-adrenergic receptor pathway.
Zukünftige Richtungen
There are several future directions for research on 2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate. One direction is the development of more potent and selective β-adrenergic receptor agonists. Another direction is the exploration of 2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate's potential applications in other fields, such as neurology and oncology. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate and its potential toxicity.
Wissenschaftliche Forschungsanwendungen
2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate has been studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate is in the field of cardiology. 2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate has been shown to have a positive inotropic effect on the heart, which means that it increases the force of contraction of the heart muscle. This makes it a potential treatment for heart failure.
2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate has also been studied for its potential applications in the field of respiratory medicine. It has been shown to have bronchodilatory effects, which means that it can relax the smooth muscles in the airways and improve breathing. This makes it a potential treatment for asthma and other respiratory diseases.
Eigenschaften
IUPAC Name |
2-piperidin-1-ylethyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-23(2,3)18-7-9-19(10-8-18)27-17-20-11-12-21(28-20)22(25)26-16-15-24-13-5-4-6-14-24/h7-12H,4-6,13-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYGYQCPWKRCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OCCN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4696722.png)
![2-{4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4696726.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4696727.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4696749.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4696755.png)

![2-{2-[(2-fluorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4696765.png)
![N~2~-(2-bromophenyl)-N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4696777.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide](/img/structure/B4696779.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-methylhexyl)urea](/img/structure/B4696786.png)
![2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4696787.png)
